Home > Products > Screening Compounds P123552 > [Pro3]-GIP (Mouse)
[Pro3]-GIP (Mouse) -

[Pro3]-GIP (Mouse)

Catalog Number: EVT-242264
CAS Number:
Molecular Formula: C225H342N62O64S
Molecular Weight: 4971.62
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GIP receptor antagonist (IC50 = 2.6μM). Inhibits GIP-stimulated insulin release from pancreatic β cells in vitro. In ob/ob mice, blocks the effects of GIP on insulin release and plasma glucose levels. Also improves intraperitoneal glucose tolerance, insulin sensitivity, and glucose response to feeding in ob/ob mice.
Overview

[Pro3]-GIP (Mouse), or Proline 3 Glucose-Dependent Insulinotropic Polypeptide for mouse species, is a peptide analog of the endogenous glucose-dependent insulinotropic polypeptide. It plays a significant role in glucose metabolism and insulin secretion. This compound is classified as a partial agonist at the mouse GIP receptor, exhibiting different efficacy compared to its human counterpart. The source of [Pro3]-GIP (Mouse) includes various suppliers like Phoenix Pharmaceuticals and R&D Systems, which provide high-purity peptides suitable for research purposes .

Synthesis Analysis

The synthesis of [Pro3]-GIP (Mouse) typically involves solid-phase peptide synthesis techniques, which allow for the assembly of amino acids in a specific sequence to form the desired peptide. The process includes:

  1. Amino Acid Coupling: Individual amino acids are sequentially added to a resin-bound growing peptide chain.
  2. Deprotection Steps: Protecting groups are removed to allow further coupling of amino acids.
  3. Cleavage: Once the full peptide sequence is assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to ensure over 95% purity .

Technical details regarding the synthesis may vary based on the specific protocols used by different manufacturers, but the fundamental principles remain consistent across methods.

Molecular Structure Analysis

The molecular structure of [Pro3]-GIP (Mouse) consists of a chain of amino acids that includes proline at the third position, which differentiates it from native GIP. The structure can be represented as follows:

  • Amino Acid Sequence: The exact sequence includes 30 amino acids typical of GIP, with proline substituted at position three.
  • Molecular Weight: The molecular weight is approximately 3,500 Da.
  • Structural Features: The peptide exhibits typical characteristics of polypeptides, including secondary structures like alpha-helices and beta-sheets depending on its conformation in solution.

Data regarding specific structural configurations can be obtained through techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography, although detailed structural data for [Pro3]-GIP (Mouse) specifically may not be extensively documented in public databases.

Chemical Reactions Analysis

[Pro3]-GIP (Mouse) participates in several biochemical reactions primarily involving its interaction with GIP receptors. Key reactions include:

  1. Binding to GIP Receptors: [Pro3]-GIP binds to G protein-coupled receptors (GPCRs), initiating intracellular signaling pathways that lead to cAMP accumulation.
  2. Signal Transduction: Upon binding, it activates adenylate cyclase, increasing intracellular cyclic adenosine monophosphate levels, which subsequently influences insulin secretion from pancreatic beta cells .
  3. Comparative Efficacy: Studies have shown that while human GIP is a full agonist, [Pro3]-GIP (Mouse) acts as a partial agonist with reduced efficacy at mouse GIP receptors .

These reactions are crucial for understanding the pharmacological effects and potential therapeutic applications of [Pro3]-GIP.

Mechanism of Action

The mechanism of action for [Pro3]-GIP (Mouse) involves its interaction with GIP receptors located on pancreatic cells:

Data indicates that while [Pro3]-GIP retains some agonistic properties, its potency varies significantly across species.

Physical and Chemical Properties Analysis

The physical and chemical properties of [Pro3]-GIP (Mouse) include:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in aqueous buffers; stability is often dependent on pH and temperature.
  • Stability: Peptides can be sensitive to degradation by proteolytic enzymes; hence storage conditions are crucial for maintaining integrity.

Relevant analyses often involve HPLC for purity assessment and mass spectrometry for molecular weight confirmation .

Applications

[Pro3]-GIP (Mouse) has several scientific applications:

  1. Research Tool: It is utilized in studies investigating the role of GIP in metabolic disorders such as obesity and diabetes.
  2. Pharmacological Studies: Used to evaluate the pharmacodynamics of GIP receptor interactions and their implications in insulin regulation.
  3. Therapeutic Potential: Investigated as a potential therapeutic agent for enhancing insulin secretion in diabetic models due to its modulatory effects on glucose metabolism .
Introduction to GIP Receptor Modulation

Role of GIP in Glucose Homeostasis and Insulin Secretion

Glucose-dependent insulinotropic polypeptide (GIP) is a 42-amino acid incretin hormone secreted by intestinal K-cells in response to nutrient ingestion, particularly fats and carbohydrates. Alongside glucagon-like peptide-1 (GLP-1), GIP constitutes the enteroinsular axis, responsible for amplifying glucose-stimulated insulin secretion from pancreatic β-cells. This incretin effect accounts for approximately 50-70% of postprandial insulin secretion in healthy individuals. The binding of GIP to its class B G protein-coupled receptor (GIPR) on β-cells activates adenylate cyclase, increasing intracellular cAMP levels and triggering calcium-dependent insulin exocytosis. This insulinotropic action exhibits glucose dependence, meaning its efficacy diminishes at lower blood glucose concentrations, reducing hypoglycemia risk [4] [9].

Beyond pancreatic effects, GIP receptors are expressed in multiple tissues including adipose tissue, bone, gastrointestinal tract, and brain. GIP influences adipocyte metabolism by stimulating lipoprotein lipase activity and promoting fatty acid incorporation into triglycerides. This adipogenic effect establishes a crucial link between GIP signaling and lipid metabolism, particularly under high-fat dietary conditions. Additionally, GIP exhibits glucagonotropic effects on pancreatic α-cells during euglycemia and hypoglycemia, contrasting with GLP-1's glucagon-suppressing action. This multifaceted physiology positions GIP as a significant regulator of integrated energy homeostasis, coordinating nutrient disposal across multiple organ systems [6] [9].

Rationale for Developing GIP Receptor Antagonists in Metabolic Research

The rationale for GIP receptor antagonism emerged from paradoxical observations in obesity and diabetes research. Despite its insulinotropic actions, chronic GIP signaling appears detrimental in obesogenic environments. Studies revealed that high-fat diets potently stimulate GIP secretion and upregulate intestinal GIP expression, creating a feed-forward loop promoting adiposity. Genetically modified mice lacking functional GIP receptors demonstrated resistance to diet-induced obesity, reduced adiposity, and improved insulin sensitivity compared to wild-type counterparts. These animals exhibited preferential fat utilization as an energy substrate, suggesting that interrupting GIP signaling might reprogram metabolic flexibility [3] [6].

Human genetic studies provided translational support for this approach, revealing that individuals carrying loss-of-function GIPR variants exhibit lower body mass index (BMI) and improved insulin sensitivity. These observations established the "GIPR obesity hypothesis," proposing that pharmacological GIPR blockade could mimic these protective genetic variants. Unlike type 2 diabetes patients who show reduced insulinotropic response to GIP ("GIP resistance"), those with obesity often exhibit elevated fasting and postprandial GIP levels, further supporting GIPR antagonism as a targeted strategy for metabolic disorders driven by hyperphagia and adiposity [3] [6] [8].

Historical Context of [Pro3]-GIP Development in Rodent Models

The development of [Pro3]-GIP (mouse) emerged from efforts to create specific GIPR antagonists for mechanistic studies. Early GIPR antagonists included C-terminal truncated fragments and antibodies, but these lacked potency and specificity. In 2002, Gault and colleagues pioneered the proline substitution approach, replacing the alanine at position 3 with proline ([Pro³]-GIP) in the rodent GIP sequence. This modification exploited the critical role of the N-terminus in receptor activation, as the first few amino acids of GIP are essential for receptor binding and signaling. Initial characterization demonstrated that [Pro³]-GIP effectively inhibited GIP-stimulated cAMP production in vitro and blocked GIP-induced insulin secretion in mice [2] [5].

A significant breakthrough came with the discovery of pronounced species specificity in [Pro³]-GIP action. While functioning as a competitive antagonist at mouse and rat GIP receptors, human [Pro³]-GIP unexpectedly acted as a full agonist at the human GIP receptor with similar efficacy to native GIP. This divergence stems from structural differences in GIP receptors across species—rodent GIPRs have approximately 80% amino acid homology with humans, but critical variations in extracellular domains affect ligand interaction. This revelation necessitated careful interpretation of rodent data and highlighted the limitations of translating [Pro³]-GIP directly to human therapeutics [2] [5] [6].

Table 1: Key Developments in [Pro³]-GIP Research Timeline

YearDevelopment MilestoneSignificance
2002First synthesis and characterization of (Pro³)GIPDemonstrated antagonism at rodent GIP receptors
2007Chronic studies in ob/ob miceShowed prevention of diabetes development
2008Development of PEGylated (Pro³)GIP[mPEG]Created long-acting formulation with enhanced stability
2015Clarification of species-specific actionsExplained differential activity in rodents vs. humans
2025Mechanistic studies in neural circuitsElucidated CNS-mediated weight loss mechanisms

Properties

Product Name

[Pro3]-GIP (Mouse)

Molecular Formula

C225H342N62O64S

Molecular Weight

4971.62

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.